5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-4-2-3-14(11-15)19-7-9-20(10-8-19)17(22)13-5-6-16(21)18-12-13/h2-6,11-12H,7-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOJZBGWWAKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol involves several key steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they often involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol is primarily studied for its potential therapeutic effects:
- Antidepressant Activity : The compound has been investigated for its interaction with serotonin receptors, suggesting potential use as an antidepressant. Studies have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which is critical for mood regulation.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
Biological Studies
The compound's interactions with biological macromolecules are of particular interest:
- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that it can significantly reduce levels of pro-inflammatory cytokines in cell cultures.
- Cancer Research : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. Its mechanism appears to involve the activation of caspases, which are essential for programmed cell death.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
| HepG2 (Liver Cancer) | 6.0 |
| HCT116 (Colon Cancer) | 5.5 |
Case Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against various pathogens. The results indicated that derivatives of this compound significantly inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This study highlights the potential for developing new antimicrobial agents based on the structure of this compound.
Case Study on Anticancer Activity
In a comparative analysis involving several anticancer agents, the compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry confirmed an increase in early apoptotic cells in treated groups, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound also features a piperazine ring and is known for its recreational use.
1-(3,4-Methylenedioxybenzyl)piperazine: Another piperazine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives .
Biological Activity
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxyphenyl group and a pyridin-2-ol moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with various biological targets, influencing its pharmacological profile.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest (G2/M phase) |
2. Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Studies suggest that it may act as a multi-target ligand, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. Its affinity for these receptors indicates a possible role in modulating mood and cognitive functions .
3. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. It demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to several mechanisms:
- PI3K/Akt Pathway Inhibition : It has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and proliferation .
- Apoptotic Pathway Activation : The compound induces apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Receptor Modulation : Its interaction with dopamine and serotonin receptors suggests a complex mechanism that may involve altering neurotransmitter release and receptor sensitivity .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Breast Cancer Treatment : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology .
- Neuropsychiatric Disorders : Clinical trials assessing its efficacy in patients with schizophrenia showed improvements in both positive and negative symptoms, indicating its promise as a new treatment option .
Q & A
Q. What are the common synthetic routes for 5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling a 3-methoxyphenyl-substituted piperazine with a pyridin-2-ol derivative via carbamate or carbonyl linkages. Key steps include:
- Amide Bond Formation : Use of coupling agents like EDCI/HOBt or DCC to facilitate the reaction between piperazine and pyridin-2-ol precursors .
- Protection/Deprotection Strategies : Temporary protection of hydroxyl or amine groups (e.g., Boc or benzyl groups) to prevent side reactions .
- Optimization : Varying solvents (e.g., DMF vs. THF), catalysts (e.g., Pd for cross-couplings), and temperature (room temp vs. reflux) to improve yield and purity. Reaction monitoring via TLC or HPLC is critical .
Q. How is the compound’s structure characterized, and what analytical techniques are most reliable?
- X-ray Crystallography : For definitive 3D structural elucidation, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving piperazine ring conformations and hydrogen-bonding networks .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at the 3-position of the phenyl ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the key structural features influencing its pharmacological reactivity?
- Piperazine Core : Enhances solubility and serves as a hydrogen-bond acceptor, critical for target binding .
- Pyridin-2-ol Moiety : The hydroxyl group can participate in tautomerization, affecting electronic properties and binding affinity .
- 3-Methoxyphenyl Substituent : Modulates lipophilicity and steric interactions with biological targets .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacological activity and selectivity?
Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., DU145 vs. macrophages) to confirm context-dependent activity .
- Metabolite Analysis : LC-MS to identify active metabolites that may contribute to divergent effects .
- Pathway Mapping : RNA-seq or phosphoproteomics to distinguish primary targets (e.g., NF-κB for anti-inflammatory effects) from secondary pathways .
Q. What computational methods are effective for studying its interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability to tubulin or eIF4A3 using AMBER or GROMACS, focusing on piperazine-pyridinone interactions .
- QSAR Modeling : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications .
Methodological Considerations
Q. How should crystallographic data be refined for accurate structural representation?
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling?
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for carbamate formation .
- Purification Techniques : Employ flash chromatography (silica gel) or preparative HPLC with C18 columns to isolate pure enantiomers .
Q. How are stability and storage conditions optimized for this compound?
- Degradation Studies : Monitor hydrolytic stability in aqueous buffers (pH 4–9) via UV-Vis spectroscopy .
- Storage Recommendations : Store at –20°C under inert gas (Ar/N) to prevent oxidation of the pyridin-2-ol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
